2-Chloro-N,N-dimethylquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14(2)9-7-5-3-4-6-8(7)12-10(11)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTPDWSQHPZGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506822 | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-16-8 | |

| Record name | 2-Chloro-N,N-dimethyl-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Framework for Determining the Solubility Profile of 2-Chloro-N,N-dimethylquinazolin-4-amine

An In-depth Technical Guide

Abstract

Introduction: The Compound and the Criticality of Solubility

2-Chloro-N,N-dimethylquinazolin-4-amine is a substituted quinazoline derivative. Its core structure is of interest in medicinal chemistry, with the quinazoline scaffold appearing in numerous approved therapeutic agents. Understanding its fundamental properties is the first step in evaluating its potential.

Compound Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₀ClN₃[5]

-

Molecular Weight: 207.66 g/mol

-

Predicted XlogP: 3.1[5]

The predicted XlogP value of 3.1 suggests a moderate degree of lipophilicity, which often correlates with low aqueous solubility.[5] This single parameter underscores the necessity of experimental verification. Solubility is not merely a data point; it is a gatekeeper property in drug discovery.[6] Insufficient solubility can lead to:

-

Underestimation of Biological Activity: The compound may precipitate out of solution in in vitro assays, leading to artificially low potency measurements.[7][8]

-

Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[1][4] Low solubility is a primary cause of poor oral bioavailability.

-

Developmental Challenges: Formulating a poorly soluble compound into a viable drug product with consistent dosing is often a costly and time-consuming endeavor.[1]

This guide, therefore, serves as a foundational manual for generating the crucial solubility data required for any meaningful investigation of this compound.

Theoretical Solubility Predictions: A Structure-Based Analysis

The principle of "like dissolves like" provides a preliminary framework for predicting solubility behavior.[9] An analysis of the molecular structure of this compound reveals key features that will govern its interactions with various solvents.

-

Non-Polar Character: The fused bicyclic quinazoline ring system is predominantly aromatic and hydrophobic. This large, non-polar surface area suggests solubility in non-polar organic solvents and limited solubility in highly polar solvents like water.

-

Polar & Basic Character: The structure contains three nitrogen atoms. The N1 and N3 atoms within the quinazoline ring and the exocyclic dimethylamino group at the 4-position are basic centers. These sites are capable of accepting protons and forming hydrogen bonds, imparting some polar character.

-

pH-Dependent Behavior: The presence of basic functional groups strongly implies that the aqueous solubility of this compound will be pH-dependent. In acidic environments (pH < pKa), the nitrogen atoms will become protonated, forming a cationic salt. This ionic species will be significantly more polar and thus more soluble in water than the neutral molecule.[10]

Predicted Solubility Profile:

-

Aqueous Solvents (e.g., Water, Buffers): Very low solubility at neutral and basic pH. Solubility is expected to increase significantly at acidic pH.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility. The solvent's ability to hydrogen bond may interact favorably with the compound's nitrogen atoms, but the large non-polar core will limit miscibility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility. These solvents can effectively solvate the polar regions of the molecule without the strong, structured hydrogen-bonding network of water that would need to be disrupted.

-

Non-Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform, Hexane): Good solubility is expected in chlorinated solvents due to dipole-dipole interactions. Solubility in highly non-polar solvents like hexane is likely to be low, as the molecule possesses significant polarity from its nitrogen and chlorine atoms.

A Practical Framework for Experimental Solubility Determination

To move from prediction to definitive data, a tiered experimental approach is required. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects how readily a compound dissolves and stays in solution under non-equilibrium conditions, typically after being introduced from a concentrated DMSO stock solution.[2][3] It is a high-throughput method used in early discovery to flag potential solubility issues.[8] However, because it can lead to supersaturated solutions, it often overestimates the true solubility.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1][2] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility and is essential for lead optimization and pre-formulation development.[11][12]

Given the need for authoritative data, this guide will focus on protocols for determining thermodynamic solubility.

Experimental Protocols for Authoritative Solubility Measurement

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Protocol 4.1: Qualitative Solubility Assessment in Common Laboratory Solvents

Rationale: This initial screen provides a rapid, semi-quantitative overview of the compound's solubility across a diverse set of solvents, guiding the selection of solvents for specific applications (e.g., reaction chemistry, purification, analytical sample preparation).

Methodology:

-

Preparation: Aliquot approximately 1-2 mg of solid this compound into separate, clearly labeled 1.5 mL microcentrifuge tubes or small glass vials.

-

Solvent Addition: To each tube, add 200 µL of a test solvent (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Hexane). This corresponds to an initial concentration of 5-10 mg/mL.

-

Mixing: Vortex each tube vigorously for 60 seconds at room temperature.

-

Observation: Visually inspect each tube against a contrasting background. Note whether the solid has completely dissolved.

-

Incremental Addition: If the solid has dissolved, add another 200 µL of solvent and repeat step 3 to assess if it remains in solution. If the solid has not dissolved, add an additional 800 µL of solvent (for a total of 1 mL) and repeat step 3.

-

Classification: Classify the solubility in each solvent based on visual inspection (e.g., "Soluble" >10 mg/mL, "Sparingly Soluble" 1-10 mg/mL, "Insoluble" <1 mg/mL).

Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Rationale: This protocol determines the true equilibrium solubility, which is the most reliable measure for physicochemical profiling and formulation development. The use of a validated HPLC method for quantification ensures accuracy and trustworthiness.

Methodology:

-

Preparation: Add an excess of solid this compound to several screw-cap glass vials (e.g., add ~10 mg to each vial). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[7] A 48-hour period is often preferred to ensure equilibrium is reached, especially for crystalline solids.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with the solvent) or centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and sample the clear supernatant.[7]

-

Sample Preparation: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing the instrument response to a standard calibration curve prepared from a known stock solution.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the mean and standard deviation of at least three replicate measurements.

Protocol 4.3: pH-Dependent Aqueous Solubility Profile (BCS Approach)

Rationale: For any potential oral drug candidate, determining solubility across the physiological pH range of the gastrointestinal tract is a regulatory expectation and a scientific necessity.[13][14][15] This protocol adapts the shake-flask method for this purpose.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values relevant to the Biopharmaceutics Classification System (BCS): pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[13][15] All experiments should be conducted at 37 ± 1 °C.[13][14]

-

Equilibration: Perform the shake-flask method as described in Protocol 4.2, using the prepared buffers as the solvents. Ensure the incubator is set to 37 °C.

-

pH Verification: It is critical to measure the pH of the suspension at the beginning and end of the equilibration period to ensure the buffer capacity was sufficient to maintain the target pH.[11][15]

-

Quantification: Proceed with phase separation, sample preparation, and HPLC/LC-MS analysis as described in Protocol 4.2.

-

Data Reporting: Report the equilibrium solubility (in mg/mL and µM) for each pH value.

Data Presentation and Interpretation

Quantitative data should be organized into clear, concise tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| Dichloromethane | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | Experimental Data | Calculated Data |

| Acetone | Experimental Data | Calculated Data |

| Acetonitrile | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data |

| Methanol | Experimental Data | Calculated Data |

| Hexane | Experimental Data | Calculated Data |

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

| Aqueous Buffer | Final pH | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|

| pH 1.2 (0.1 N HCl) | Experimental Data | Experimental Data | Calculated Data |

| pH 4.5 (Acetate Buffer) | Experimental Data | Experimental Data | Calculated Data |

| pH 6.8 (Phosphate Buffer) | Experimental Data | Experimental Data | Calculated Data |

Interpretation: The results from these experiments will provide a definitive solubility profile. High solubility in DMSO is useful for creating stock solutions for biological screening.[6] The aqueous pH-solubility profile is paramount for predicting oral absorption. A sharp increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the compound and suggest that it may dissolve well in the stomach but could potentially precipitate in the higher pH environment of the small intestine.

Visualization of Experimental Workflows

To clarify the logical flow of the solubility assessment, the following diagrams illustrate the key decision points and procedural steps.

Caption: High-level strategy for solubility characterization.

Caption: Step-by-step workflow for the Shake-Flask method.

Conclusion

While published literature lacks specific solubility data for this compound, its physicochemical profile can be authoritatively established through systematic and rigorous experimental work. This guide provides the theoretical foundation and detailed, field-proven protocols necessary for researchers to generate this critical dataset. By following this framework—from initial qualitative screening to quantitative thermodynamic measurements in both organic and physiologically relevant aqueous media—scientists can build the robust data package required to make informed decisions and advance the scientific investigation of this compound with confidence and integrity.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PubChem. 2-chloro-N-(3-chlorophenyl)quinazolin-4-amine. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemsrc. 2-chloro-N-methyl-quinazolin-4-amine. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChemLite. This compound (C10H10ClN3). [Link]

-

C.N.K. College of Pharmacy. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

PubChem. 2-Chloroquinazolin-4-amine. [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H10ClN3) [pubchemlite.lcsb.uni.lu]

- 6. asianpubs.org [asianpubs.org]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. who.int [who.int]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of 2-Chloro-N,N-dimethylquinazolin-4-amine: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-N,N-dimethylquinazolin-4-amine. In the absence of publicly available experimental spectra, this document leverages theoretical predictions and established spectroscopic principles to offer a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust, field-proven methodologies for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinazoline derivatives.

Introduction: The Quinazoline Scaffold and the Subject Compound

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This compound is a derivative of this important heterocyclic family. Its structure, featuring a reactive chloro group at the 2-position and a dimethylamino group at the 4-position, makes it a potentially valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed theoretical framework for the spectroscopic characterization of this compound.

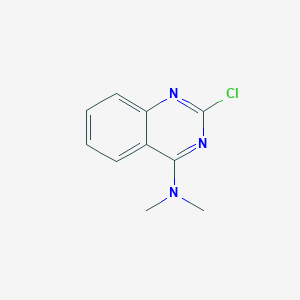

Below is the chemical structure of the topic compound.

Figure 1: Chemical Structure of this compound.

Predicted Spectroscopic Data and Interpretation

While experimental spectra for this compound are not readily found in public databases, we can predict the salient features of its spectra based on its structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.5 | Multiplet | 4H | Ar-H | The protons on the benzene ring of the quinazoline system will appear in the aromatic region. The exact shifts and coupling patterns will depend on the electronic environment, but they are expected to be in this range. |

| ~ 3.2 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and will appear as a single, sharp peak. The chemical shift is influenced by the electron-withdrawing nature of the nitrogen and the quinazoline ring. |

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C4 | The carbon atom attached to the dimethylamino group is expected to be significantly deshielded. |

| ~ 155 - 160 | C2 | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be highly deshielded. |

| ~ 150 - 155 | C8a | A quaternary carbon within the heterocyclic ring. |

| ~ 120 - 140 | Aromatic CH | The four methine carbons of the benzene ring. |

| ~ 115 - 125 | C4a | The quaternary carbon at the ring junction. |

| ~ 40 | N(CH₃)₂ | The methyl carbons attached to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups. |

| ~ 1620 - 1580 | C=N and C=C stretch | Stretching vibrations of the double bonds within the quinazoline ring system. These are often strong and sharp. |

| ~ 1500 - 1400 | Aromatic ring skeletal vibrations | In-plane vibrations of the benzene ring. |

| ~ 1350 - 1250 | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group. |

| ~ 800 - 700 | C-Cl stretch | The carbon-chlorine bond stretch typically appears in this region. |

Since this compound is a tertiary amine, there will be no N-H stretching or bending vibrations, which are typically observed for primary and secondary amines.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The PubChem database provides predicted mass spectrometry data for this compound (C₁₀H₁₀ClN₃).[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[4] |

| Monoisotopic Mass | 207.05632 Da | PubChem[4] |

| [M+H]⁺ | 208.06360 m/z | PubChem[4] |

| [M+Na]⁺ | 230.04554 m/z | PubChem[4] |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A plausible fragmentation pattern is proposed below.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Methodologies for Spectroscopic Data Acquisition

The following protocols are provided as a guide for researchers to acquire high-quality spectroscopic data for this compound or similar novel compounds.

NMR Data Acquisition Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better signal dispersion.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

-

Figure 3: Workflow for NMR Spectroscopic Analysis.

IR Data Acquisition Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

MS Data Acquisition Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte and the ionization technique used.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the analyte.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which can aid in structural elucidation.

-

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. By presenting predicted NMR, IR, and MS data along with detailed, practical protocols for their acquisition, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, emphasizing the critical role of spectroscopy in ensuring the structural integrity and purity of synthesized compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

-

University of Calgary. IR: amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-N,N-dimethylquinazolin-4-amine: From Synthesis to Therapeutic Potential

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This technical guide delves into a specific, yet versatile derivative: 2-Chloro-N,N-dimethylquinazolin-4-amine. While direct literature on this exact molecule is sparse, its structural features position it as a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its likely synthetic pathways, chemical properties, and potential applications in drug discovery, particularly in oncology. By leveraging data from closely related analogs, we will explore its potential bioactivity and mechanisms of action. Detailed experimental protocols, data summaries, and pathway diagrams are presented to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The Quinazoline Core: A Legacy of Therapeutic Innovation

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has a rich history in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The versatility of the quinazoline nucleus allows for substitutions at various positions, with the 2- and 4-positions being particularly crucial for modulating biological activity.[2] This has led to the development of numerous FDA-approved drugs, cementing the quinazoline scaffold's importance in modern medicine.[5]

Synthesis of this compound: A Probable Pathway

Proposed Synthetic Workflow

The synthesis involves an initial cyclization to form the core quinazoline structure, followed by chlorination and a final nucleophilic substitution.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Cyclization to form Quinazoline-2,4-diol

-

In a round-bottom flask, combine 2-aminobenzoic acid and urea.

-

Heat the mixture at 100°C for 12 hours.[6]

-

Upon cooling, the solidified product is washed with water and dried to yield quinazoline-2,4-diol.

Causality: This condensation reaction is a classic method for forming the pyrimidine ring of the quinazoline scaffold. Urea serves as the source for the two nitrogen atoms and one of the carbonyl carbons.

Step 2: Chlorination to form 2,4-Dichloroquinazoline

-

To the quinazoline-2,4-diol from the previous step, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).[6][7]

-

Reflux the mixture at 110°C for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[6]

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then poured into ice-cold water with vigorous stirring.[7]

-

The resulting precipitate, 2,4-dichloroquinazoline, is filtered, washed with water, and dried.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that replaces the hydroxyl groups of the diol with chlorine atoms. The chlorine atoms at the 2- and 4-positions are highly reactive and serve as excellent leaving groups for subsequent nucleophilic substitution reactions.

Step 3: Nucleophilic Substitution to yield this compound

-

Dissolve the 2,4-dichloroquinazoline in a suitable solvent such as toluene.[6]

-

Add a solution of dimethylamine. The reaction is typically carried out at room temperature or with gentle heating.

-

Stir the reaction mixture for 8 hours, monitoring its progress by TLC.[6]

-

Upon completion, the solvent is evaporated, and the crude product is purified, typically by column chromatography, to yield the final product, this compound.

Causality: The chlorine at the 4-position is generally more reactive to nucleophilic substitution than the one at the 2-position. By controlling the stoichiometry and reaction conditions, selective substitution with dimethylamine at the 4-position can be achieved.

Physicochemical and Structural Properties

The structural and chemical properties of this compound are key to its utility as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | [8] |

| Molecular Weight | 207.66 g/mol | [8] |

| Monoisotopic Mass | 207.05632 Da | [8] |

| SMILES | CN(C)C1=NC(=NC2=CC=CC=C21)Cl | [8] |

| InChIKey | DTTPDWSQHPZGEY-UHFFFAOYSA-N | [8] |

The presence of the chlorine atom at the 2-position makes it a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening.[9]

Potential Applications in Drug Discovery

The primary value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. The broader class of 2,4-disubstituted quinazolines has been extensively explored, particularly in the realm of oncology.[2]

Kinase Inhibitors in Oncology

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] The quinazoline core can act as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Hypothetical Mechanism of Action: Targeting EGFR Signaling

A plausible mechanism of action for derivatives of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based cancer drugs like Gefitinib and Erlotinib.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. PubChemLite - this compound (C10H10ClN3) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]

The Quinazoline Core Reimagined: A Technical Guide to 2-Chloro-N,N-dimethylquinazolin-4-amine and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its inherent planarity, synthetic tractability, and capacity for diverse molecular interactions have cemented its status as a cornerstone for the development of a multitude of therapeutic agents.[2] From the early discovery of the antimalarial alkaloid febrifugine to the development of modern targeted cancer therapies, the quinazoline core has demonstrated remarkable versatility.[3] This guide delves into a specific, yet broadly significant, subset of this chemical space: 2-Chloro-N,N-dimethylquinazolin-4-amine and its structural analogs. While literature on this precise molecule is nascent, its structural motifs are emblematic of a class of compounds with profound biological implications. This document will, therefore, provide a comprehensive technical overview, drawing upon established principles and data from closely related analogs to illuminate the synthesis, significance, and therapeutic potential of this promising chemical scaffold.

The Architectural Blueprint: Understanding the 2,4-Disubstituted Quinazoline Scaffold

The therapeutic prowess of quinazoline derivatives is intrinsically linked to the nature and positioning of substituents around the core ring structure. The 2 and 4 positions are particularly crucial for modulating biological activity, often serving as key interaction points with biological targets.[4]

-

The 2-Position: Substitution at this position can significantly influence the molecule's interaction with the hinge region of kinases, a common target for quinazoline-based inhibitors. The presence of a halogen, such as chlorine, can act as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of aryl or alkyl groups.[5]

-

The 4-Position: The amino group at the 4-position is a critical determinant of activity in many quinazoline-based drugs, particularly in the context of kinase inhibition. This group often forms crucial hydrogen bonds within the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR).[6] The nature of the amine (primary, secondary, or tertiary) and its substituents dictates the compound's solubility, cell permeability, and target-binding affinity.

Our focus, This compound , embodies this key 2,4-disubstitution pattern. The chlorine atom at the 2-position offers a reactive site for diversification, while the N,N-dimethylamino group at the 4-position presents a specific set of steric and electronic properties that can be systematically explored.

Synthesis of the Core Scaffold: A Gateway to Chemical Diversity

The construction of the 2,4-disubstituted quinazoline core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach to 2-Chloro-4-amino-quinazolines

A common and versatile route to 2-chloro-4-amino-quinazoline derivatives commences with anthranilic acid or its derivatives. This multi-step synthesis offers multiple points for diversification.

Experimental Protocol: A Representative Synthesis of a 2-Chloro-4-amino-quinazoline Derivative

-

Cyclization to Quinazolinedione: Anthranilic acid is heated with urea at high temperatures (e.g., 150°C) to yield the corresponding quinazoline-2,4(1H,3H)-dione.[7]

-

Chlorination: The quinazolinedione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine, to yield the 2,4-dichloroquinazoline intermediate.[7]

-

Selective Amination at C4: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution than the one at C2.[5] Careful reaction with a primary or secondary amine (in this case, dimethylamine) in a suitable solvent like isopropanol or DMF allows for the selective formation of the 4-amino-2-chloro-quinazoline.[8]

Caption: General synthetic workflow for 2-chloro-4-amino-quinazoline analogs.

Further Functionalization at the 2-Position

The chlorine atom at the 2-position of the synthesized scaffold serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship by introducing a wide range of substituents.[5]

Biological Significance and Therapeutic Potential: A Landscape of Opportunities

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of 2,4-disubstituted quinazolines exhibits a remarkable spectrum of pharmacological activities.[2][9]

Anticancer Activity: Targeting Key Signaling Pathways

The quinazoline scaffold is a hallmark of numerous approved anticancer drugs that primarily function as kinase inhibitors.[10]

-

EGFR and VEGFR Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[10] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis in cancer. The 4-amino group is pivotal for binding to the hinge region of the kinase domain. The nature of substituents at the 2-position can modulate the potency and selectivity of these inhibitors.

Caption: Mechanism of action of quinazoline-based kinase inhibitors.

Table 1: Representative Anticancer Activity of 2,4-Disubstituted Quinazoline Analogs

| Compound Class | Target(s) | Representative IC₅₀ Values | Cancer Cell Lines | Reference |

| 4-Anilinoquinazolines | EGFR | Sub-micromolar to nanomolar | Various (e.g., A549, MCF-7) | [10] |

| 2,4-Diaminoquinazolines | BCRP, P-gp | Varies with substitution | Breast, Colon | [8] |

| 2-Aryl-quinazolines | Multiple Kinases | Micromolar range | Various | [11] |

Antimicrobial and Antiviral Activities

The quinazoline scaffold has also been explored for its potential in combating infectious diseases.

-

Antibacterial Activity: Certain 2-substituted quinazoline derivatives have demonstrated broad-spectrum antibacterial activity.[12] The mechanism of action can involve the inhibition of bacterial RNA transcription and translation.

-

Antiviral Activity: Recently, 2-amino-quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[7]

Other Therapeutic Areas

The versatility of the quinazoline core extends to other therapeutic areas, with derivatives showing anti-inflammatory, anticonvulsant, and antihypertensive properties.[2]

Structure-Activity Relationship (SAR): Decoding the Molecular Language

The biological activity of 2,4-disubstituted quinazolines is highly dependent on the nature and position of their substituents.

-

Substitution at the 2-Position: The introduction of small lipophilic groups or hydrogen bond acceptors at this position can significantly impact target binding and overall activity. The chloro group in our title compound serves as a key intermediate for introducing such diversity.

-

Substitution at the 4-Position: The nature of the amine at this position is critical. While anilino groups are common in EGFR inhibitors, smaller alkylamino groups, such as the N,N-dimethylamino group, will alter the molecule's polarity, size, and hydrogen bonding capacity, potentially leading to different target profiles.

-

Substitution on the Quinazoline Ring: Modifications at the 6 and 7-positions with electron-donating groups like methoxy have been shown to enhance the anticancer activity of some quinazoline derivatives.[10]

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification at both the 2 and 4-positions offer a rich chemical space for exploration. Future research should focus on:

-

Systematic Analog Synthesis: The synthesis and biological evaluation of a library of analogs with systematic variations at the 2-position (via cross-coupling) and the 4-amino group.

-

Broad Biological Screening: Screening of these analogs against a wide range of biological targets, including kinases, microbial enzymes, and viral proteins, to uncover novel therapeutic applications.

-

Computational Modeling: The use of in silico methods to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the established knowledge of the quinazoline scaffold and employing modern drug discovery tools, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the next generation of innovative medicines.

References

-

A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Arch Pharm (Weinheim). 2024 Aug;357(8):e2400057. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. 2021;26(21):6686. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Curr Org Synth. 2020;17(6):446-464. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel). 2023 Mar;16(4):508. [Link]

-

The Medicinal Functionality of Quinazolines. J Pharm Negat Results. 2022;13(6):1736-1744. [Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical Research. 2023;12(14):1328-1342. [Link]

-

Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. 2021. [Link]

-

Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules. 2018;23(9):2184. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. 2024;13(5):e202400039. [Link]

-

Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. Der Pharma Chemica. 2018;10(7):134-146. [Link]

-

A review on biological activity of quinazolinones. ResearchGate. 2022. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Int J Mol Sci. 2023;24(23):17015. [Link]

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. 2014;19(8):12496-12513. [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. 2020. [Link]

-

Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorg Med Chem Lett. 2021;48:128246. [Link]

-

A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. 2022;21(8):124-138. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2019;24(21):3876. [Link]

-

Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. 1997. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. Arch Pharm (Weinheim). 2013;346(7):485-97. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. 2023. [Link]

-

Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorg Med Chem Lett. 2019;29(13):1572-1575. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-Chloro-N,N-dimethylquinazolin-4-amine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the chemical principles and experimental considerations that ensure a successful synthesis.

Introduction

Quinazoline derivatives have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly through further nucleophilic substitution at the 2-position. This protocol outlines a reliable two-step synthesis commencing from the readily available 2,4-quinazolinedione.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two primary steps: the chlorination of 2,4-quinazolinedione to form the key intermediate 2,4-dichloroquinazoline, followed by a regioselective nucleophilic aromatic substitution with dimethylamine.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Dichloroquinazoline

The initial step involves the conversion of the hydroxyl groups of the tautomeric form of 2,4-quinazolinedione into chlorides using a strong chlorinating agent, phosphorus oxychloride (POCl₃).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Quinazolinedione | 98% | Commercial | |

| Phosphorus oxychloride (POCl₃) | Reagent grade | Commercial | Use in a well-ventilated fume hood. |

| N,N-Dimethylaniline | 99% | Commercial | Acts as a catalyst. |

| Dichloromethane (DCM) | Anhydrous | Commercial | |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Lab prepared | ||

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |

| Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer with heating | |||

| Rotary evaporator |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-quinazolinedione (10 g, 61.7 mmol).

-

Addition of Reagents: Under a fume hood, carefully add phosphorus oxychloride (60 mL, 645 mmol) to the flask. To this suspension, add a catalytic amount of N,N-dimethylaniline (0.5 mL).[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation of Product: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the collected solid under vacuum to obtain 2,4-dichloroquinazoline as a solid. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves the regioselective nucleophilic aromatic substitution of the C4-chloro group of 2,4-dichloroquinazoline with dimethylamine. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the quinazoline ring system.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Dichloroquinazoline | From Part 1 | ||

| Dimethylamine solution | 40% in water or 2M in THF | Commercial | Highly flammable and corrosive. |

| Isopropanol | Anhydrous | Commercial | |

| Dichloromethane (DCM) | ACS grade | Commercial | |

| Brine solution | Lab prepared | ||

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-dichloroquinazoline (10 g, 50.2 mmol) in isopropanol (100 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Amine: While maintaining the temperature at 0°C, slowly add a solution of dimethylamine (e.g., 2M in THF, 30.1 mL, 60.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure solid.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dimethylamine is a flammable and corrosive gas or solution. Handle it in a well-ventilated fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete chlorination in Part 1 | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time and that the temperature is maintained. |

| Formation of di-substituted product in Part 2 | Reaction temperature is too high. | Maintain the initial reaction temperature at 0°C and control the exotherm during the addition of dimethylamine. |

| Low yield | Incomplete reaction or loss of product during work-up. | Monitor the reaction by TLC to ensure completion. Be careful during extractions to avoid loss of product. |

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 33. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]

- Preparation of 2,4-dichloroquinazoline. (2009).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic Utility of 2-Chloro-N,N-dimethylquinazolin-4-amine in the Synthesis of Targeted Anticancer Agents

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry and has proven to be a particularly fruitful scaffold in the development of targeted anticancer therapies.[1][2] Its structural rigidity and versatile substitution patterns allow for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with various biological targets.[3][4] Notably, quinazoline derivatives have risen to prominence as potent inhibitors of protein tyrosine kinases, which are critical enzymes in the signaling pathways that regulate cell proliferation, differentiation, and survival.[1][4] Dysregulation of these pathways is a hallmark of many cancers.[5]

Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, have been approved for the treatment of cancers such as non-small-cell lung cancer (NSCLC), primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-N,N-dimethylquinazolin-4-amine as a key intermediate in the synthesis of potent anticancer agents, with a focus on the generation of EGFR inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol, and discuss the mechanism of action of the resulting compounds.

Core Rationale: Why this compound?

The utility of this compound as a synthetic precursor lies in the reactivity of its C2-chloro substituent. The chlorine atom at the 2-position of the quinazoline ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of side chains and functional groups, which is crucial for modulating the pharmacological activity and selectivity of the final compound. The N,N-dimethylamino group at the 4-position, in this context, serves as a stable moiety that can be retained in the final structure or potentially modified in subsequent synthetic steps if required.

The general synthetic strategy involves the displacement of the C2-chloride with a suitable nucleophile, often an amine-containing fragment, to construct the desired target molecule. This approach provides a modular and efficient route to a diverse library of quinazoline derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative EGFR Inhibitor

This protocol details a representative synthesis of a 2-substituted aminoquinazoline derivative, a class of compounds known to exhibit potent EGFR inhibitory activity. The synthesis is a two-step process starting from this compound.

Step 1: Synthesis of this compound (Starting Material)

While this application note focuses on the use of the title compound, for completeness, a common route to its synthesis involves the chlorination of the corresponding 2-hydroxy (or 2,4-dihydroxy) quinazoline precursor using reagents like phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution to Synthesize a 2-Anilinoquinazoline Derivative

This protocol describes the reaction of this compound with a substituted aniline, for instance, 3-chloro-4-fluoroaniline, which is a common fragment in many EGFR inhibitors.

Materials:

-

This compound

-

3-chloro-4-fluoroaniline

-

Isopropanol (IPA) or n-Butanol

-

Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add isopropanol (or n-butanol) to dissolve the starting material (approx. 10-20 mL per gram of starting material).

-

Add 3-chloro-4-fluoroaniline (1.1 to 1.5 eq).

-

If desired, add DIPEA (1.5 eq) to act as an acid scavenger.

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with stirring.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, it can be collected by filtration, washed with cold isopropanol, and dried. This is often the desired product.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Perform an aqueous workup: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-(3-chloro-4-fluoroanilino)-N,N-dimethylquinazolin-4-amine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualization of the Synthetic Workflow

The following diagram illustrates the key synthetic transformation described in the protocol.

Caption: Inhibition of EGFR signaling by a quinazoline derivative.

Anticancer Activity of Representative Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of some reported quinazoline derivatives against various cancer cell lines to provide a context for the potential efficacy of compounds synthesized from this compound.

| Compound Class | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |

| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia) | Antiproliferative | 0.622 µM | [6] |

| Quinazoline-chalcone derivative (14g) | MCF7 (Breast) | Antiproliferative | 1.81 µM | [6] |

| Pyrimidodiazepine derivative (16c) | Various (10 lines) | Cytotoxic (LC₅₀) | 10-fold > Doxorubicin | [6] |

| 2-substituted quinazoline-4-amine (18b) | K562 (Leukemia) | Antiproliferative | 0.05 µM | [7] |

| 4(3H)-quinazolinone derivative (79) | T790M/L858R EGFR mutant | Kinase Inhibition | 0.031 µM | [8] |

| 2H-o[1][3]xazino[2,3-f]quinazoline (4a) | EGFR kinase | Kinase Inhibition | 12.36 nM | [9] |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly those targeting the EGFR signaling pathway. The straightforward and modular synthetic route, centered around nucleophilic aromatic substitution, allows for the creation of diverse chemical libraries for drug discovery programs. The proven success of the quinazoline scaffold in oncology, coupled with the rational design principles outlined in this guide, provides a strong foundation for the development of the next generation of targeted cancer therapies.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

-

Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. [Link]

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Europe PMC. [Link]

-

Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC. [Link]

-

Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of 2H-o[1][3]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. PMC. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. ResearchGate. [Link]

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]

-

Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed. [Link]

-

Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PMC. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for "2-Chloro-N,N-dimethylquinazolin-4-amine" in Anti-Inflammatory Drug Discovery

Foreword: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research

The quinazoline core is a recurring motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, serves as a foundational scaffold for a multitude of therapeutic agents, including those with anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3][4] The significance of the quinazoline nucleus lies in its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with various biological targets. Notably, substitutions at the 2 and 4 positions of the quinazoline ring are crucial in dictating its pharmacological profile.[5][6]

"2-Chloro-N,N-dimethylquinazolin-4-amine" represents a strategic starting point for the development of novel anti-inflammatory agents. The 2-chloro substituent provides a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The N,N-dimethylamino group at the 4-position is a common feature in bioactive molecules and can influence physicochemical properties such as solubility and cell permeability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging "this compound" as a lead compound in the quest for new anti-inflammatory therapeutics.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

While the specific anti-inflammatory mechanism of "this compound" is yet to be fully elucidated, the broader class of quinazoline derivatives has been shown to modulate several key inflammatory pathways.[7][8] It is hypothesized that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[8][9] Quinazoline derivatives have been reported to possess COX inhibitory activity.

-

Modulation of Pro-inflammatory Cytokine Production: The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of chronic inflammatory diseases. Quinazoline-based compounds may suppress the production of these cytokines in immune cells.

-

Inhibition of Tyrosine Kinases: Some quinazoline derivatives are known inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7] While primarily associated with cancer, EGFR signaling has also been implicated in inflammatory processes.

The following diagram illustrates the potential signaling pathways that could be targeted by "this compound" and its derivatives.

Caption: Hypothesized anti-inflammatory mechanisms of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the initial screening and characterization of "this compound" and its analogs.

Protocol 1: In Vitro Anti-inflammatory Screening by Inhibition of Protein Denaturation

This assay is a rapid and cost-effective method for preliminary screening of anti-inflammatory activity.[10] The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[10][11]

Materials:

-

"this compound"

-

Bovine Serum Albumin (BSA), 5% w/v solution in phosphate-buffered saline (PBS)

-

Diclofenac sodium (positive control)

-

Phosphate-Buffered Saline (PBS), pH 6.3

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of "this compound" in DMSO.

-

In a 96-well plate, add 10 µL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Add 150 µL of 5% w/v BSA solution to each well.

-

For the control group, add 10 µL of DMSO and 150 µL of 5% w/v BSA solution.

-

For the positive control, add 10 µL of diclofenac sodium at various concentrations and 150 µL of 5% w/v BSA solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Induce protein denaturation by incubating the plate at 70°C for 5 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Interpretation:

A higher percentage of inhibition indicates greater anti-inflammatory activity. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can be determined by plotting a dose-response curve.

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| Control | - | 0 |

| Diclofenac Sodium | 100 | 85.2 ± 3.1 |

| This compound | 100 | Hypothetical Value |

Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

"this compound"

-

Lipopolysaccharide (LPS)

-

Dexamethasone (positive control)

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Griess Reagent

-

MTT reagent

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of "this compound" or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant to measure NO production.

-

To 50 µL of the supernatant, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of NO produced.

-

Assess cell viability using the MTT assay to rule out cytotoxicity.

Data Interpretation:

A reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

| Treatment | Concentration | NO Production (µM) | Cell Viability (%) |

| Control | - | 1.5 ± 0.2 | 100 |

| LPS (1 µg/mL) | - | 25.8 ± 1.9 | 98.5 ± 2.1 |

| LPS + Dexamethasone | 10 µM | 5.2 ± 0.5 | 99.1 ± 1.8 |

| LPS + Cpd. | 10 µM | Hypothetical Value | Hypothetical Value |

Protocol 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial activity is confirmed, the 2-chloro group on "this compound" can be readily displaced via nucleophilic aromatic substitution to generate a library of analogs.

Synthetic Strategy:

The general synthetic route involves the reaction of "this compound" with various nucleophiles, such as amines, thiols, or alcohols, in the presence of a suitable base and solvent.

Example Reaction:

Reaction of "this compound" with a primary or secondary amine (R¹R²NH) to yield 2-(substituted-amino)-N,N-dimethylquinazolin-4-amine derivatives.

SAR Exploration: